2-Chloro-4-nitrophenyl-beta-D-maltotrioside
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
2-Chloro-4-nitrophenyl-beta-D-maltotrioside undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and reducing agents, depending on the desired transformation . The major products formed from these reactions are typically derivatives of the original compound with modifications at the chloro or nitro groups .
Scientific Research Applications
2-Chloro-4-nitrophenyl-beta-D-maltotrioside is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside involves its hydrolysis by alpha-amylase. The enzyme cleaves the glycosidic bonds in the maltotrioside moiety, releasing 2-chloro-4-nitrophenol, which can be detected spectrophotometrically . This reaction is used to measure the activity of alpha-amylase in various samples .
Comparison with Similar Compounds
2-Chloro-4-nitrophenyl-beta-D-maltotrioside can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenyl-alpha-D-maltotrioside: This compound is also used as a substrate in enzymatic assays but has different stereochemistry at the glycosidic linkage.
4-Nitrophenyl-alpha-D-glucopyranoside: Another substrate used in enzymatic assays, but it has a simpler structure with only one glucose unit.
2-Chloro-4-nitrophenol: A related compound that lacks the maltotrioside moiety and is used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which makes it an ideal substrate for studying alpha-amylase activity .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYNUOXSFGLNX-KKFBLJMZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746743 |
Source
|
Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165522-16-7 |
Source
|
Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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